molecular formula C34H49F5O3S B13394074 [3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13394074
M. Wt: 632.8 g/mol
InChI Key: NNWTWRVZCKFESO-UHFFFAOYSA-N
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Description

(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate is a synthetic organic compound that belongs to the class of estrogens This compound is characterized by its complex structure, which includes a pentafluoropentylthio group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate involves multiple steps, starting from the base structure of estradiol. The key steps include:

    Thioether Formation:

    Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the triene system, converting them to single bonds.

    Substitution: The thioether group can participate in substitution reactions, where the pentafluoropentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the presence of the pentafluoropentylthio group. It serves as a model compound for understanding the effects of fluorinated groups on chemical reactivity and stability.

Biology and Medicine

In biological and medicinal research, (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate is investigated for its potential as a therapeutic agent. Its estrogenic activity makes it a candidate for hormone replacement therapy and other estrogen-related treatments.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, particularly those requiring specific interactions with biological systems due to its estrogenic properties.

Mechanism of Action

The mechanism of action of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate involves binding to estrogen receptors in the body. This binding triggers a cascade of molecular events, including the activation of gene transcription and modulation of various cellular pathways. The presence of the pentafluoropentylthio group may enhance its binding affinity and selectivity for certain estrogen receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The base structure from which this compound is derived.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Diethylstilbestrol: A nonsteroidal estrogen.

Uniqueness

The uniqueness of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate lies in the presence of the pentafluoropentylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its metabolic stability and bioavailability compared to other estrogens.

Properties

Molecular Formula

C34H49F5O3S

Molecular Weight

632.8 g/mol

IUPAC Name

[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3

InChI Key

NNWTWRVZCKFESO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C

Origin of Product

United States

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